molecular formula C28H25N3O4 B1264077 Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate

Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate

Cat. No. B1264077
M. Wt: 467.5 g/mol
InChI Key: YNKFFBATAPFPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-1287 is an organooxygen compound and an organic heterotricyclic compound.

Scientific Research Applications

Novel Heterocyclic Compounds

Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate is involved in the synthesis of novel heterocyclic compounds. These compounds have potential applications in organic synthesis and pharmaceuticals. For instance, a study synthesized new ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, evaluating their antimalarial activities (Nongpanga Ningsanont et al., 2003).

Crystal Structure Analysis

The compound is also used in crystal structure analyses. A study determined the crystal structures of related compounds, which helps in understanding their conformations and potential applications (M. Kurbanova et al., 2009).

Antimicrobial and Anti-Inflammatory Properties

Research indicates that derivatives of this compound may have antimicrobial and anti-inflammatory properties. An investigation into the synthesis and characterization of new quinazolines, which include ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, demonstrated potential as antimicrobial agents (N. Desai et al., 2007).

Bioavailability and Drug Development

A study on a tryptanthrin derivative, which includes ethyl 5-oxo-5-[((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy]pentanoate, suggests its potential for high bioavailability and use in anti-inflammatory drug development (Anastasia R Kovrizhina et al., 2022).

properties

Molecular Formula

C28H25N3O4

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate

InChI

InChI=1S/C28H25N3O4/c1-2-34-23(33)14-8-13-22(32)31-27-26-24(19-10-4-3-5-11-19)25-20-12-7-6-9-18(20)15-16-21(25)35-28(26)30-17-29-27/h3-7,9-12,15-17,24H,2,8,13-14H2,1H3,(H,29,30,31,32)

InChI Key

YNKFFBATAPFPBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)NC1=C2C(C3=C(C=CC4=CC=CC=C43)OC2=NC=N1)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate
Reactant of Route 4
Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate
Reactant of Route 5
Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-oxo-5-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]pentanoate

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